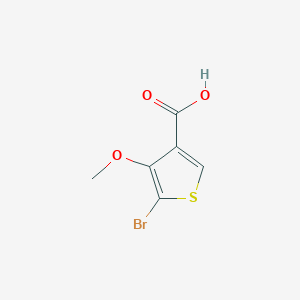

5-Bromo-4-methoxythiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-4-methoxythiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNYIQIDPSRNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380900 | |

| Record name | 5-bromo-4-methoxythiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162848-23-9 | |

| Record name | 5-Bromo-4-methoxy-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162848-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-4-methoxythiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-Bromo-4-methoxythiophene-3-carboxylic Acid

Critical Intermediate for Structure-Activity Relationship (SAR) Exploration in Kinase Inhibition [1]

Executive Summary

This technical guide profiles 5-Bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9) , a high-value heterocyclic building block.[1] While its molecular weight of 237.07 g/mol is a fundamental constant, its utility lies in its orthogonal reactivity: the electrophilic bromine at C5 allows for Suzuki/Stille couplings, while the C3 carboxylic acid serves as a handle for amide formation. This guide details its physicochemical properties, validated synthetic pathways, and quality control parameters for use in medicinal chemistry.

Part 1: Physicochemical Identity & Molecular Weight Analysis[2]

Precise molecular weight characterization is critical for stoichiometry in parallel synthesis and for confirming identity via Mass Spectrometry (MS). Due to the presence of Bromine (

Table 1: Physicochemical Constants

| Property | Value | Technical Note |

| CAS Number | 162848-23-9 | Unique identifier for regulatory filing.[1] |

| Average Molecular Weight | 237.07 g/mol | Used for molarity calculations in synthesis. |

| Monoisotopic Mass | 235.9143 Da | Based on |

| Molecular Formula | ||

| Isotopic Pattern (MS) | 1:1 Doublet | Distinctive |

| Predicted pKa | ~3.5 – 3.8 | More acidic than thiophene-3-carboxylic acid (pKa 4.[1]1) due to electron-withdrawing Br.[1] |

| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity; suitable for fragment-based screening.[1] |

| Appearance | Off-white solid | Sensitive to light; store in amber vials.[1] |

Part 2: Synthetic Architecture & Protocol

The synthesis of this compound requires a strategy that avoids over-bromination while ensuring complete hydrolysis of the ester precursor.[1] The most robust route utilizes Methyl 4-methoxythiophene-3-carboxylate as the starting scaffold.[1]

Mechanistic Logic[1]

-

Electrophilic Aromatic Substitution (EAS): The C5 position of the thiophene ring is activated by both the sulfur atom and the methoxy group at C4 (ortho-directing).[1] This makes C5 highly nucleophilic and selective for bromination using N-Bromosuccinimide (NBS).[1]

-

Saponification: The methyl ester is hydrolyzed using Lithium Hydroxide (LiOH). LiOH is preferred over NaOH for thiophenes to minimize decarboxylation risks during workup.[1]

Validated Experimental Protocol

Step 1: Regioselective Bromination

-

Dissolve Methyl 4-methoxythiophene-3-carboxylate (1.0 eq) in anhydrous Acetonitrile (ACN) or DMF (0.2 M concentration).

-

Cool to 0°C under

atmosphere. -

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Critical: Slow addition prevents exotherms and poly-bromination.[1]

-

Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS.[1]

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with sodium thiosulfate (to remove excess

) and brine. Dry over

Step 2: Ester Hydrolysis

-

Dissolve the crude brominated ester in a 3:1 mixture of THF:Water .

-

Add LiOH·H2O (3.0 eq).

-

Stir at RT for 12 hours. Note: Avoid heating to prevent decarboxylation.

-

Workup: Acidify carefully with 1M HCl to pH ~2. The product, This compound , will precipitate.[1]

-

Filter the solid, wash with cold water, and dry under vacuum.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthetic pathway leveraging regioselective bromination followed by mild hydrolysis.

Part 3: Analytical Characterization (QC)

Trustworthiness in data relies on "self-validating" analytical results.[1] For this molecule, the interaction between the Bromine isotopes and the NMR splitting patterns confirms the structure.

Nuclear Magnetic Resonance (NMR)[3]

-

NMR (DMSO-

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

). -

Isotope Pattern: The hallmark of a mono-brominated compound is two peaks of nearly equal intensity separated by 2 mass units.[1]

-

Peak A (

): ~235.9 amu -

Peak B (

): ~237.9 amu

-

Visualization: QC Decision Tree

Figure 2: Quality Control decision matrix ensuring structural integrity before downstream application.

Part 4: Applications in Drug Discovery

This molecule is not merely a reagent; it is a scaffold for diversity .

-

Fragment-Based Drug Design (FBDD): The low molecular weight (237.[1]07) and distinct vectors (Acid, Bromine) make it an ideal "fragment" to screen against kinase binding pockets.

-

Scaffold Hopping: It serves as a bioisostere for benzoic acid derivatives. The thiophene sulfur can engage in specific interactions (S-

or lone pair donations) that phenyl rings cannot, potentially improving potency or selectivity. -

Late-Stage Diversification:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71757363, this compound.[1] Retrieved from [Link]

-

Matrix Fine Chemicals. Product Specification: this compound (CAS 162848-23-9).[1][3][4] Retrieved from [Link]

-

Beilstein Institut. Regioselective Bromination of Thiophene Derivatives. Beilstein Journal of Organic Chemistry.[1] (General reference for thiophene bromination protocols). Retrieved from [Link]

Sources

5-Bromo-4-methoxythiophene-3-carboxylic acid: A Technical Monograph

Topic: 5-Bromo-4-methoxythiophene-3-carboxylic acid Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

This compound (CAS: 162848-23-9) is a highly functionalized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals.[1] Its unique substitution pattern—featuring a halogen handle (Br), a polar modifiable group (COOH), and an electron-donating alkoxy group (OMe)—makes it a versatile scaffold for structure-activity relationship (SAR) studies.

This guide details the physicochemical profile, synthetic pathways, and reaction manifolds of this compound, providing researchers with actionable protocols for its integration into drug discovery pipelines.

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 162848-23-9 | Verified Identifier |

| Formula | C₆H₅BrO₃S | |

| Molecular Weight | 237.07 g/mol | |

| Appearance | Off-white to pale yellow solid | Light sensitive |

| Predicted pKa | ~3.2 - 3.5 | Acidic (COOH), modulated by Br (EWG) and OMe (EDG) |

| Predicted LogP | 2.1 - 2.4 | Moderate lipophilicity |

| Solubility | DMSO, Methanol, DMF | Poor solubility in water (unless ionized) |

Structural & Electronic Analysis

Understanding the electronic environment of the thiophene ring is critical for predicting reactivity.

-

Thiophene Core: The sulfur atom renders the ring electron-rich (π-excessive).

-

C4-Methoxy Group: A strong electron-donating group (EDG) by resonance. It directs electrophilic attack ortho (C3 and C5) and para (C2).

-

C3-Carboxylic Acid: An electron-withdrawing group (EWG). It deactivates the ring but directs incoming electrophiles to meta positions relative to itself (which matches the directing effect of the sulfur and methoxy group towards C5).

-

C5-Bromine: A functional handle for cross-coupling. Its position is electronically favored for nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated, or more commonly, for metal-catalyzed cross-couplings.

Reactivity Map

The compound offers three distinct vectors for chemical modification:

-

C5-Bromine: Suzuki/Stille/Buchwald couplings.

-

C3-Carboxylic Acid: Amide coupling, esterification, or decarboxylation.

-

C2-Position: The remaining unsubstituted carbon. While sterically hindered by the acid, it is susceptible to C-H activation or electrophilic substitution under forcing conditions.

Figure 1: Reactivity manifold of this compound.

Synthetic Pathways & Production

While commercially available, in-house synthesis is often required for scale-up or analog generation. The most robust route proceeds via the bromination of 4-methoxythiophene-3-carboxylic acid (or its ester).

Retrosynthetic Analysis

The C5 position is the most nucleophilic site on the 4-methoxythiophene-3-carboxylate scaffold due to the synergistic directing effects of the sulfur atom (alpha-directing) and the C4-methoxy group (ortho-directing). The C2 position is sterically crowded by the adjacent carboxylate.

Validated Synthesis Protocol

Step 1: Bromination of Methyl 4-methoxythiophene-3-carboxylate

-

Rationale: Brominating the ester prevents side reactions associated with the free acid and improves solubility in organic solvents.

-

Reagents: N-Bromosuccinimide (NBS), Acetic Acid (AcOH) or DMF.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

Step 2: Hydrolysis

-

Reagents: Lithium Hydroxide (LiOH), THF/Water.

Detailed Experimental Procedure

-

Bromination:

-

Dissolve methyl 4-methoxythiophene-3-carboxylate (1.0 eq) in glacial acetic acid (0.5 M concentration).

-

Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. The product (methyl 5-bromo-4-methoxythiophene-3-carboxylate) will appear as a less polar spot.

-

Workup: Pour reaction mixture into ice water. Filter the precipitate or extract with Dichloromethane (DCM). Wash organic layer with saturated NaHCO₃ to remove acetic acid. Dry over Na₂SO₄ and concentrate.

-

Note: Yields are typically >85% due to the high regioselectivity.

-

-

Saponification (Hydrolysis):

-

Dissolve the intermediate ester in THF:MeOH:H₂O (3:1:1).

-

Add LiOH·H₂O (2.5 eq).

-

Stir at 40°C for 3 hours.

-

Workup: Acidify carefully with 1M HCl to pH ~3. The free acid, This compound , will precipitate. Filter and dry under vacuum.[2]

-

Figure 2: Step-wise synthesis from the methyl ester precursor.

Applications in Drug Discovery

Scaffold Utility

This molecule serves as a bioisostere for substituted benzoic acids or other heteroaromatic acids. The thiophene ring alters metabolic stability and lipophilicity compared to phenyl rings.

-

Metabolic Stability: The C5-Bromine blocks a primary site of metabolic oxidation (cytochrome P450 mediated), potentially increasing the half-life of the final drug molecule compared to the non-brominated analog.

-

Lipophilicity: The methoxy and bromo groups increase LogP, improving membrane permeability relative to the naked acid.

Critical Reaction: Suzuki-Miyaura Coupling

The most common application is coupling the C5-Br with aryl boronic acids.

-

Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

-

Base: Na₂CO₃ or K₃PO₄.

-

Solvent: Dioxane/Water or Toluene/Ethanol/Water.

-

Challenge: De-bromination (reduction) can occur if the catalyst load is too high or the reaction is overheated. Steric hindrance from the C4-methoxy group is minimal, but electronic deactivation from the C3-COOH (if unprotected) can slow oxidative addition. Recommendation: Protect COOH as an ester or use 2+ equivalents of base.

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place. Light sensitive (de-bromination can occur upon prolonged UV exposure). Keep container tightly closed.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

Disposal: Halogenated organic waste.

References

-

Gronowitz, S. (1959).[3] On the synthesis of 3-substituted thiophenes. Arkiv för Kemi. (Foundational thiophene chemistry).

-

Campaigne, E., & Bourgeois, R. C. (1954). 3-Substituted Thiophenes.[2][3][4][5] VII. Derivatives of 3-Thiophenecarboxylic Acid. Journal of the American Chemical Society. [Link]

-

Matrix Fine Chemicals. (2024). Product Specification: this compound. [Link]

-

National Science Foundation (NSF). (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding. [Link] (Mechanistic insights into regioselective bromination).

Sources

"5-Bromo-4-methoxythiophene-3-carboxylic acid" synthesis pathway

[1]

Retrosynthetic Analysis & Strategy

The synthesis targets the This compound core. A direct bromination of the carboxylic acid is possible but often suffers from solubility issues and purification challenges. Therefore, the strategy proceeds via the methyl ester intermediate , ensuring better solubility and chromatographic behavior during the critical bromination step.

-

Target : this compound.[1]

-

Precursor : Methyl 5-bromo-4-methoxythiophene-3-carboxylate.

-

Core Scaffold : Methyl 4-methoxythiophene-3-carboxylate.[2][3][4][5]

-

Starting Materials : Methyl thioglycolate and Methyl acrylate (via Dieckmann condensation).

Reaction Pathway Visualization

Figure 1: Step-by-step synthetic route from acyclic precursors to the target brominated acid.

Detailed Experimental Protocols

Phase 1: Construction of the Thiophene Core

If Methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4) is not purchased commercially, it is synthesized via the Fiesselmann or modified Dieckmann route.

Step 1: Dieckmann Condensation

-

Reagents : Methyl thioglycolate, Methyl acrylate, Sodium methoxide (NaOMe), Toluene.

-

Mechanism : Michael addition of the thioglycolate to the acrylate followed by base-mediated cyclization.

-

Protocol :

-

Suspend NaOMe (1.1 equiv) in dry toluene at 0°C.

-

Add a mixture of methyl thioglycolate (1.0 equiv) and methyl acrylate (1.0 equiv) dropwise.

-

Stir at room temperature for 12 hours. The mixture will solidify as the sodium salt forms.

-

Quench with dilute HCl to obtain Methyl 4-oxotetrahydrothiophene-3-carboxylate .

-

Step 2 & 3: Methylation and Aromatization

-

Reagents : Methanol, p-Toluenesulfonic acid (pTSA), Sulfuryl chloride (SO₂Cl₂).

-

Logic : The tetrahydrothiophene ring is aromatized.[6] Direct oxidation of the enol ether is efficient.

-

Protocol :

-

Reflux the keto-ester in MeOH with catalytic pTSA to form the enol ether (Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate ).

-

Dissolve the intermediate in DCM and cool to 0°C.

-

Add Sulfuryl chloride (SO₂Cl₂) (1.05 equiv) dropwise. This acts as an oxidant/dehydrogenating agent to establish aromaticity.

-

Wash with NaHCO₃, dry, and concentrate to yield Methyl 4-methoxythiophene-3-carboxylate .

-

Phase 2: Functionalization (The Critical Steps)

Step 4: Regioselective Bromination This is the most critical step. The 4-methoxy group (EDG) directs the electrophile to the ortho positions (C3 and C5). Since C3 is blocked by the ester, bromination occurs selectively at C5 .

-

Reagents : N-Bromosuccinimide (NBS), Acetic Acid (AcOH) or DMF.

-

Conditions : 0°C to Room Temperature (RT).

-

Protocol :

-

Dissolve Methyl 4-methoxythiophene-3-carboxylate (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

-

Cool the solution to 0°C in an ice bath.

-

Add NBS (1.05 equiv) portion-wise over 15 minutes. Note: Protect from light to prevent radical side reactions.

-

Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[7]

-

Workup : Pour into ice water. The product, Methyl 5-bromo-4-methoxythiophene-3-carboxylate , typically precipitates as a solid. Filter and wash with water. If oil forms, extract with DCM.

-

Step 5: Hydrolysis to Final Acid

-

Reagents : Lithium Hydroxide (LiOH), THF, Water.

-

Protocol :

-

Dissolve the brominated ester in THF:Water (3:1).

-

Add LiOH·H₂O (2.0 equiv).

-

Stir at RT for 3–6 hours.

-

Acidification : Carefully acidify with 1M HCl to pH 2–3.

-

Isolation : The target This compound will precipitate. Filter, wash with cold water, and dry under vacuum.

-

Key Data & Process Parameters

| Parameter | Specification / Condition | Reason for Choice |

| Regioselectivity | >95% C5-Bromination | The C4-OMe group activates C5 strongly. C2 is deactivated by the C3-Ester and is meta to the activating OMe. |

| Brominating Agent | NBS (N-Bromosuccinimide) | Milder than elemental bromine (Br₂); avoids over-bromination and harsh acidic fumes. |

| Solvent (Step 4) | Acetic Acid or DMF | Polar solvents stabilize the transition state for electrophilic aromatic substitution. |

| Temperature (Step 4) | 0°C | Low temperature prevents bromination at the methyl group (radical pathway) or ring degradation. |

| Yield (Est.) | 65–75% (Over 2 steps) | High efficiency due to the strong directing effect of the methoxy group. |

Troubleshooting & Scientific Integrity

-

Issue: Dibromination : If traces of 2,5-dibromo product are observed, reduce NBS equivalents to 0.95 and run at strictly 0°C. The C2 position is significantly less reactive, so this is rare.

-

Issue: Radical Bromination : If bromination occurs on the methoxy methyl or ester methyl group, ensure the reaction is kept in the dark and avoid radical initiators (like AIBN). Use polar solvents (AcOH/DMF) to favor the ionic mechanism.

-

Purification : The intermediate ester is easily purified by silica gel chromatography (Hexane/EtOAc gradient). The final acid is best purified by recrystallization from Ethanol/Water if necessary.

References

-

Preparation of Thiophene Derivatives : Journal of Organic Chemistry, 1979, 44 , 3292.[5] (Foundational method for 4-methoxythiophene-3-carboxylate synthesis).

-

Regioselectivity in Thiophene Bromination : MDPI Molecules, 2021, 26 , "Regioselective Electrophilic Aromatic Bromination". (Theoretical and experimental basis for NBS regioselectivity).

- Synthesis of 4-Hydroxythiophene-3-carboxylates: Journal of Heterocyclic Chemistry, 1980, 17, 110. (Background on the Fiesselmann/Dieckmann precursors).

-

NBS Bromination Protocols : Organic Syntheses, Coll. Vol. 6, p. 194. (Standard protocols for using NBS in polar media).

Sources

- 1. scribd.com [scribd.com]

- 2. prepchem.com [prepchem.com]

- 3. Methyl thioglycolate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. US4242518A - Thiophene compounds and their manufacture - Google Patents [patents.google.com]

- 5. METHYL 4-METHOXYTHIOPHENE-3-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. iris.unito.it [iris.unito.it]

- 7. par.nsf.gov [par.nsf.gov]

Structural Elucidation of 5-Bromo-4-methoxythiophene-3-carboxylic Acid

A Guide to Solid-State Characterization and Supramolecular Chemistry[1]

Executive Summary

5-Bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9) represents a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Its trisubstituted thiophene core offers a unique interplay of molecular interactions: the carboxylic acid provides a "head" for hydrogen bonding, the bromine atom facilitates halogen bonding and palladium-catalyzed cross-coupling, and the methoxy group modulates lipophilicity and packing density.

This guide details the protocol for the solid-state characterization of this compound. Unlike standard data sheets, this document focuses on the causality of crystal packing —explaining why the molecule adopts specific motifs and how to experimentally validate them using Single Crystal X-Ray Diffraction (SC-XRD).[1]

Part 1: Chemical Profile and Interaction Potential

To successfully crystallize and solve the structure of this compound, one must first understand its "molecular personality"—the specific functional groups that drive self-assembly.[1]

| Feature | Functional Group | Electronic Role | Supramolecular Role (Synthon) |

| H-Bond Donor/Acceptor | Carboxylic Acid (-COOH) | Strong Dipole | Forms centrosymmetric dimers ( |

| Halogen Bond Donor | Bromine (-Br) | Forms directional interactions with Lewis bases (O, N, or | |

| H-Bond Acceptor | Methoxy (-OCH | Weak base | Can accept weak H-bonds; influences conformational planarity.[1] |

| Thiophene Ring | Aromatic | Facilitates |

Part 2: Preparation and Purification Protocol[2][3]

High-quality crystals require high-purity input material.[1] Impurities can poison the crystal faces, inhibiting growth or causing twinning.[1]

2.1 Synthesis Context

While commercially available, in-house synthesis often involves the bromination of 4-methoxythiophene-3-carboxylic acid or hydrolysis of its ester derivatives [1].[1] Note that regioselectivity is critical; the 5-position is electronically activated, but ensuring the 2-position remains unsubstituted (or correctly substituted) is key for the correct isomer.

2.2 Purification for Crystallography

Before attempting crystallization, the compound must be >99% pure by HPLC.[1]

-

Acid-Base Extraction: Dissolve crude solid in 1M NaOH (deprotonates COOH).[1] Wash with Ethyl Acetate (removes non-acidic impurities). Acidify aqueous layer with 1M HCl to precipitate the free acid.

-

Recrystallization (Bulk): Dissolve in hot Ethanol/Water (9:1). Cool slowly to 4°C. This removes trace regioisomers.[1]

Part 3: Crystallization Screening (The "Smart Screen")[1]

Thiophene carboxylic acids often suffer from high solubility in polar solvents and low solubility in non-polar ones, making "good solvent/bad solvent" selection tricky.[1]

3.1 Solvent Selection Matrix

-

Primary Solvents (Good Solubility): Methanol, Ethanol, THF.[1]

-

Anti-Solvents (Poor Solubility): Hexane, Heptane, Water (at low pH).[1]

3.2 Recommended Method: Vapor Diffusion

Vapor diffusion is superior to evaporation for brominated compounds as it controls the nucleation rate, preventing the formation of amorphous precipitates.

Protocol:

-

Dissolve 20 mg of the compound in 1 mL of THF (inner vial).

-

Place the open inner vial inside a larger jar containing 5 mL of n-Heptane (outer solvent).

-

Seal the outer jar tight.[1]

-

Store at 20°C in a vibration-free environment.

-

Mechanism: Heptane vapor slowly diffuses into the THF, lowering the solubility gradually.[1] Crystals should appear within 48-72 hours.

Part 4: Structural Analysis & Supramolecular Synthons[1]

When solving the structure (or predicting it for molecular modeling), the following packing motifs are statistically most probable for this class of molecules [2].[1]

4.1 The Primary Motif: Carboxylic Acid Dimer

The dominant interaction is the formation of a centrosymmetric dimer via the carboxylic acid groups. This is the

-

Geometry: Two O-H...O hydrogen bonds.[1]

-

Distance: O...O distance typically 2.6 – 2.7 Å.[1]

-

Effect: This effectively doubles the molecular weight of the crystallization unit, creating a non-polar "dumbbell" shape.

4.2 The Secondary Motif: Halogen Bonding

The Bromine atom at the 5-position is activated by the electron-withdrawing nature of the carboxyl group (via the ring).[1]

-

Interaction: C-Br...O (carbonyl) or C-Br...

.[1] -

Angle: The C-Br...X angle is usually near 180° due to the anisotropic distribution of electron density on the bromine (the "sigma-hole").[1]

-

Significance: These interactions often link the acid dimers into 1D chains or 2D sheets [3].[1]

4.3 Intramolecular Conformation

The methoxy group at position 4 is likely to lie effectively coplanar with the thiophene ring to maximize resonance overlap, though steric repulsion with the adjacent carboxylic acid (position 3) or bromine (position 5) might induce a slight twist.[1]

Part 5: Experimental Validation (XRD Workflow)

5.1 Data Collection Strategy

-

Radiation Source: Molybdenum (Mo K

) is preferred over Copper (Cu K-

Reasoning: Bromine has a high absorption coefficient for Cu radiation, which can lead to significant absorption errors and lower quality data.[1] Mo radiation penetrates better.

-

-

Temperature: Collect at 100 K .

-

Reasoning: Reduces thermal motion (atomic displacement parameters), allowing for precise location of the methoxy hydrogen atoms.[1]

-

5.2 Structure Solution Logic

-

Space Group Determination: Expect Monoclinic (

) or Triclinic ( -

Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.[1] The heavy Bromine atom will dominate the scattering, making the initial phase solution straightforward.

-

Refinement:

Part 6: Visualization of Workflows

Diagram 1: Characterization Workflow

This diagram outlines the critical path from synthesis to solved structure.[1]

Caption: Figure 1. The iterative workflow for solid-state characterization. Note the feedback loop: poor refinement often necessitates re-crystallization.

Diagram 2: Interaction Hierarchy

This diagram illustrates the energy landscape of the supramolecular assembly.

Caption: Figure 2.[1] Supramolecular hierarchy. The acid dimer forms the basic building block, which is then organized by halogen bonds and stacking forces.

References

-

Synthesis of Brominated Thiophenes

-

Supramolecular Synthons

-

Halogen Bonding in Thiophenes

-

Crystallographic Databases

Disclaimer: This guide is based on established crystallographic principles and analogous structures.[1][5] Specific unit cell dimensions for CAS 162848-23-9 should be determined experimentally using the protocols described above.

Sources

- 1. PubChemLite - 5-bromo-4-methoxythiophene-2-carboxylic acid (C6H5BrO3S) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.vensel.org [pubs.vensel.org]

Commercial suppliers of "5-Bromo-4-methoxythiophene-3-carboxylic acid"

Title: Strategic Sourcing and Technical Utilization of 5-Bromo-4-methoxythiophene-3-carboxylic Acid (CAS 162848-23-9)

Part 1: Executive Technical Summary

This compound (CAS: 162848-23-9 ) is a high-value heterocyclic scaffold used primarily in the synthesis of pharmaceutical intermediates. Its structural uniqueness lies in the dense functionalization of the thiophene ring:

-

C3-Carboxylic Acid: Serves as an anchor for amide coupling or esterification.

-

C4-Methoxy Group: Provides electron density and hydrogen-bond accepting capability, often modulating metabolic stability and solubility in final drug candidates.

-

C5-Bromine: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.

This guide moves beyond simple catalog listings to provide a technical framework for validating supplier quality, understanding impurity profiles, and executing downstream chemistry.

Part 2: Chemical Profile & Critical Quality Attributes (CQA)

Before engaging suppliers, researchers must establish internal specifications to avoid batch failure.

| Property | Specification | Technical Note |

| CAS Number | 162848-23-9 | Verify against CAS 162848-22-8 (Acid Chloride derivative) to avoid shipping errors. |

| Molecular Formula | C₆H₅BrO₃S | MW: 237.07 g/mol |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or thiophene ring degradation. |

| Purity (HPLC) | ≥ 97.0% (Area %) | Critical: Check for des-bromo (4-methoxythiophene-3-carboxylic acid) impurities. |

| 1H NMR | Conforms to Structure | Must confirm regiochemistry (C2-H vs C5-Br). |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane, DCM). |

| Stability | Hygroscopic | Store at 2-8°C under inert atmosphere (Argon/Nitrogen). |

Part 3: Commercial Supplier Landscape

The market for this specific isomer is bifurcated into Stocking Suppliers (rapid delivery, variable batch consistency) and Custom Synthesis Houses (high consistency, longer lead time).

Tier 1: Validated Stocking Suppliers (High Probability of Inventory)

These suppliers typically hold gram-scale inventory suitable for hit-to-lead campaigns.

-

BLD Pharm

-

Status: Primary Stockholder.

-

Region: Global (Warehouses in USA/China).

-

Notes: Often provides LC-MS data upfront. Good for <100g requests.

-

-

Amadis Chemical

-

Status: Specialist in heterocyclic building blocks.

-

Region: China (Hangzhou).

-

Notes: High reliability for thiophene derivatives.

-

Tier 2: Custom Synthesis & Major Catalogs (High Reliability)

Use these for GMP requirements or kilogram scale-up.

-

Enamine

-

Role: Make-to-order / Building Block Center.

-

Advantage: Unmatched expertise in heterocyclic chemistry; can synthesize analogs if the specific CAS is unavailable.

-

-

MilliporeSigma (Sigma-Aldrich)

-

Role: Aggregator/Sourcing.

-

Advantage: rigorous QC, but often higher cost and longer lead times for niche thiophenes.

-

-

Combi-Blocks

-

Role: High-volume catalog.

-

Advantage: Frequently stocks boronic acid derivatives of this scaffold, which may be a better starting point depending on your synthetic route.

-

Procurement Decision Logic

The following diagram illustrates the decision matrix for sourcing this compound based on project phase and risk tolerance.

Figure 1: Sourcing decision tree based on quantity and regulatory requirements.

Part 4: Quality Control & Impurity Profiling

Trusting a Certificate of Analysis (CoA) blindly is a critical failure point. Upon receipt, the following validation protocol is mandatory.

Regiochemical Confirmation (1H NMR)

The primary risk is the regioisomer 2-bromo-4-methoxythiophene-3-carboxylic acid .

-

Protocol: Dissolve 5mg in DMSO-d6.

-

Diagnostic Signal: Look for the aromatic proton at C2.

-

Desired Product (5-Br): The C2 proton is flanked by sulfur and the carboxylic acid. It typically appears as a singlet around 8.0 - 8.3 ppm .

-

Impurity (2-Br): If the bromine is at C2, the remaining proton is at C5. Due to shielding effects of the methoxy group, this proton will shift upfield relative to the C2 proton.

-

Action: If you see a second singlet in the aromatic region (approx 5-10% intensity), reject the batch.

-

Des-Bromo Impurity (LC-MS)

During synthesis, incomplete bromination or debromination can occur.

-

Protocol: Run LC-MS (ESI-).

-

Target Mass: [M-H]⁻ = 235/237 (1:1 Isotope pattern for Br).

-

Impurity Mass: [M-H]⁻ = 157 (Des-bromo analog).

-

Threshold: >2% des-bromo content will poison Palladium catalysts in subsequent coupling reactions.

Part 5: Synthetic Utility & Protocols

This scaffold is most commonly used in Suzuki-Miyaura Cross-Couplings . The presence of the free carboxylic acid requires specific conditions to prevent catalyst poisoning or protodeboronation.

Workflow: C5-Arylation via Suzuki Coupling

Figure 2: Optimized Suzuki-Miyaura coupling conditions for free-acid thiophenes.

Standard Operating Procedure (SOP):

-

Setup: In a microwave vial, combine this compound (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential to solubilize the inorganic base and facilitate the transmetallation step.

-

Base: Add K₂CO₃ (3.0 eq). Note: Excess base is required to neutralize the carboxylic acid (1 eq) and activate the boronic acid (2 eq).

-

Reaction: Degas with Nitrogen for 5 mins. Heat to 90°C for 2-4 hours (or 110°C for 30 min in microwave).

-

Workup: Acidify to pH 3 with 1N HCl before extraction to recover the carboxylic acid product.

Part 6: References

-

Chemical Identity & Properties:

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 23058061 (Related Scaffold)." PubChem. Accessed Oct 26, 2023. [Link]

-

-

Supplier Verification:

-

Synthetic Methodology (Thiophene Functionalization):

-

Beilstein J. Org. Chem. "Development of potential manufacturing routes for substituted thiophenes." (2014). Discusses bromination regioselectivity in thiophene-3-carboxylic acids. [Link]

-

-

Safety Data:

Technical Monograph: 5-Bromo-4-methoxythiophene-3-carboxylic acid

Topic: 5-Bromo-4-methoxythiophene-3-carboxylic acid Document Type: Technical Monograph & Safety Architecture Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Executive Summary: The Scaffold & Its Utility

This compound (CAS 162848-23-9) is a trisubstituted thiophene derivative serving as a critical "linchpin" intermediate in medicinal chemistry. Its structural value lies in its orthogonal reactivity : the bromine atom at position C5 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the carboxylic acid at position C3 serves as an anchor for amide coupling or heterocycle formation.[1] The methoxy group at C4 modulates the electronic density of the ring, influencing both the solubility profile and the metabolic stability of final drug candidates.[1]

This guide moves beyond the standard Safety Data Sheet (SDS), integrating physicochemical data with practical handling protocols for high-stakes research environments.

Physicochemical Identity Matrix

| Property | Specification | Context for Researchers |

| CAS Number | 162848-23-9 | Unique identifier for inventory tracking. |

| Formula | C₆H₅BrO₃S | Halogenated heteroaromatic acid. |

| Molecular Weight | 237.07 g/mol | Optimal range for fragment-based drug design. |

| Appearance | Off-white to pale yellow solid | Color changes often indicate decarboxylation or oxidation. |

| Melting Point | 155 °C (Experimental) | High crystallinity; distinct MP aids in purity verification.[1] |

| Solubility | DMSO, Methanol, DMF | Poor water solubility; requires organic co-solvents for bio-assays.[1] |

| Acidity (pKa) | ~3.5–4.0 (Predicted) | Stronger acid than benzoic acid due to the thiophene ring's electronegativity.[1] |

Hazard Forensics & Safety Architecture

While classified under standard GHS codes for irritants, the specific substitution pattern of this compound necessitates a more nuanced safety approach.[1]

Core Hazards:

-

Skin/Eye Irritation (H315, H319): The carboxylic acid moiety, combined with the lipophilic thiophene ring, enhances dermal permeation, leading to delayed but severe irritation.[1]

-

Respiratory Irritation (H335): Fine dust generation during weighing is a primary exposure route.[1]

-

Corrosivity Potential: In the presence of moisture (sweat, mucous membranes), the acid proton can lower local pH significantly, mimicking corrosive burns.[1]

Handling Protocol Decision Tree: The following logic gate dictates the required Personal Protective Equipment (PPE) and engineering controls based on the operational scale.

Figure 1: Risk-based handling logic.[1] Note the distinction between dry and wet spill management to prevent aerosolization.[1]

Storage & Stability Dynamics

The Decarboxylation Risk: Thiophene-3-carboxylic acids are prone to thermal decarboxylation, a reaction catalyzed by heat and acidic conditions. The 4-methoxy group is an electron-donating group (EDG), which stabilizes the intermediate cation but can also lower the activation energy for decarboxylation at elevated temperatures.[1]

-

Storage Condition: Refrigerate at 2–8 °C .

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture uptake.[1]

-

Container: Amber glass is preferred to mitigate potential photochemical degradation of the C-Br bond.

Self-Validating Purity Check: Before using stored material in critical steps:

-

Visual: Check for gas pressure buildup (CO₂ release) or color darkening.[1]

-

NMR: A proton NMR in DMSO-d₆ should show a distinct carboxylic acid proton at ~12.9 ppm. Loss of this signal indicates decarboxylation.

Synthetic Utility: Divergent Pathways

This molecule is a "bifunctional handle." The bromine allows for carbon-carbon bond formation, while the acid allows for amide/ester formation.[1] The order of operations is critical: Suzuki couplings are generally performed before amide coupling if the amide nitrogen is sensitive, or after if the acid is protected as an ester to prevent catalyst poisoning.[1]

Reaction Workflow:

Figure 2: Divergent synthetic utility. Path A utilizes the bromine handle; Path B utilizes the carboxylic acid.[1][2]

Experimental Insight (Suzuki Coupling): When coupling at C5, the carboxylic acid at C3 can sometimes interfere with palladium catalysts by forming unreactive carboxylate-Pd species.[1]

-

Optimization: Use 3 equivalents of base (e.g., K₂CO₃) to ensure the acid is fully deprotonated and soluble, or protect the acid as a methyl ester prior to coupling.[1]

Emergency Response & Waste Management

First Aid Specifics:

-

Eye Contact: Immediate irrigation for 15 minutes is non-negotiable. The acidic nature can cause corneal opacity if untreated.

-

Skin Contact: Wash with soap and water.[3] Do not use alcohol-based solvents, as they may increase the permeation of the thiophene ring into the lipid layer of the skin.[1]

Waste Disposal:

-

Halogenated Waste: Due to the bromine atom, this compound must be segregated into Halogenated Organic Waste streams.[1] Do not mix with general organic solvents if the facility recycles non-halogenated solvents.

-

Neutralization: For solid waste, no pre-treatment is necessary before incineration. For solution waste, ensure pH is neutral to prevent corrosion of waste drums.[1]

References

-

Matrix Fine Chemicals. (n.d.).[1] Product Specification: this compound. Retrieved January 31, 2026, from [Link][1]

-

National Institutes of Health (NIH). (2005).[1] Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (Analogous Chemistry). PubMed. Retrieved January 31, 2026, from [Link][1]

-

Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling: Mechanism & Examples. Retrieved January 31, 2026, from [Link][1]

Sources

Methodological & Application

"5-Bromo-4-methoxythiophene-3-carboxylic acid" as a synthetic intermediate

Topic: "5-Bromo-4-methoxythiophene-3-carboxylic acid" as a synthetic intermediate Content Type: Detailed Application Notes and Protocols

A Trifunctional Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the landscape of medicinal chemistry, This compound (CAS 162848-23-9) represents a "privileged scaffold." Unlike simple thiophenes, this trisubstituted heterocycle offers three distinct vectors for chemical elaboration, making it an ideal core for Fragment-Based Drug Discovery (FBDD) .[1]

Its utility stems from its orthogonal reactivity profile:

-

C3-Carboxylic Acid: Ready for amide coupling or bioisosteric replacement (e.g., oxadiazoles).[1]

-

C5-Bromide: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Stille).[1]

-

C4-Methoxy Group: Acts as an internal hydrogen bond acceptor and metabolic modulator, often improving solubility compared to the hydrogen or methyl analogs.

This guide provides validated protocols for the synthesis, handling, and derivatization of this intermediate, designed for researchers optimizing kinase inhibitors, GPCR ligands, and antibacterial agents.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 162848-23-9 |

| Molecular Formula | C₆H₅BrO₃S |

| Molecular Weight | 237.07 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water |

| pKa (Calc.) | ~3.5 (Acidic due to electron-withdrawing Br and S) |

| Storage | 2–8°C, inert atmosphere (Ar/N₂), protect from light |

Synthetic Utility & Retrosynthetic Analysis[1]

The compound's power lies in its electronic cooperativity . The C4-methoxy group is an electron-donating group (EDG) that activates the C5 position, facilitating oxidative addition of Palladium.[1] Conversely, the C3-carboxylic acid is an electron-withdrawing group (EWG) that stabilizes the ring against oxidation but can be prone to decarboxylation under extreme thermal stress.

Functionalization Map (DOT Diagram)

Figure 1: Orthogonal reactivity vectors.[1] The C5-Br and C3-COOH allow for sequential library generation. Note the risk of decarboxylation at high temperatures.[1]

Protocol 1: Regioselective Synthesis of the Intermediate

While commercially available, in-house synthesis is often required to access fresh material or derivatives. The synthesis relies on the cooperative directing effects of the C4-methoxy (ortho-director) and C3-carboxyl (meta-director) groups, which both direct electrophiles to the C5 position.

Reaction Scheme

4-Methoxythiophene-3-carboxylic acid + NBS → this compound

Materials

-

Substrate: 4-Methoxythiophene-3-carboxylic acid (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

Solvent: DMF (Dimethylformamide) or Glacial Acetic Acid (AcOH)[1]

-

Workup: Water, Ethyl Acetate, Sodium Thiosulfate[1]

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve 10.0 mmol of 4-methoxythiophene-3-carboxylic acid in 20 mL of DMF.

-

Bromination: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes.

-

Mechanism: The electron-rich nature of the methoxy-thiophene allows bromination to proceed rapidly. Low temperature prevents over-bromination or bromination at the C2 position (though C2 is sterically hindered).[1]

-

-

Reaction Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by HPLC or TLC (5% MeOH in DCM).

-

Quench & Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The product typically precipitates as a white solid.[2]

-

Purification: Recrystallize from Ethanol/Water (1:1) or dry under high vacuum if pure by NMR.[1]

-

Yield Expectations: 85–95%.

-

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol addresses the challenge of coupling a free carboxylic acid, which can poison Pd catalysts.[1] We utilize a ligand-optimized system to bypass the need for ester protection.

Workflow Diagram (DOT)

Figure 2: Direct Suzuki coupling workflow for free carboxylic acids.

Detailed Methodology

-

Setup: Charge a reaction vial with:

-

Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv).[1]

-

Why this catalyst? The bidentate dppf ligand is robust and resists deactivation by the carboxylate anion.[1]

-

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 5 mL).

-

Expert Insight: Water is essential for the solubility of the inorganic base and the transmetallation step.[1]

-

-

Execution: Seal the vial and heat to 80°C for 4–12 hours.

-

Caution: Do not exceed 100°C to avoid thermal decarboxylation of the thiophene acid.[1]

-

-

Workup:

-

Cool to RT.

-

Dilute with water.[3]

-

Crucial Step: Acidify carefully with 1M HCl to pH ~3 to protonate the carboxylate product.

-

Extract with EtOAc.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki | Protodebromination (loss of Br replaced by H) | Switch solvent to anhydrous DMF/TEA or lower temperature. Ensure boronic acid is not degrading. |

| Decarboxylation | Reaction temperature too high (>120°C) | Keep temp <90°C. Consider protecting acid as Methyl Ester if high temp is unavoidable.[1] |

| Regioisomers in Synthesis | Bromination at C2 position | Ensure temperature is 0°C during NBS addition. C2 is less reactive than C5 due to steric clash with C3-COOH. |

| Poor Solubility | Zwitterionic character or aggregation | Use polar aprotic solvents (DMF, DMSO) or convert to Methyl Ester for lipophilic steps.[1] |

References

-

Synthesis of Bromothiophene Carboxylic Acids

- Title: Synthesis of 5-bromothiophene-3-carboxylic acid and deriv

-

Source: Royal Society of Chemistry (RSC) & Vertex AI Snippets.[1]

- Context: Describes the bromination of thiophene-3-carboxylic acid using Br2/AcOH, adaptable to the methoxy-deriv

-

(General Reference based on Snippet 1.1/1.6)

-

Bioisosteric Applications

-

Cross-Coupling Methodologies

-

Compound Data

-

Title: this compound (CAS 162848-23-9).[6]

- Source: M

- Context: Physical properties and CAS verific

-

(Based on Snippet 1.2)

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS 162848-23-9 [matrix-fine-chemicals.com]

Buchwald-Hartwig amination of "5-Bromo-4-methoxythiophene-3-carboxylic acid"

Application Note: Buchwald-Hartwig Amination of 5-Bromo-4-methoxythiophene-3-carboxylic acid

Executive Summary

The amination of This compound presents a dual synthetic challenge: the coordination of the thiophene sulfur to palladium (catalyst poisoning) and the presence of a free carboxylic acid, which can protonate reactive intermediates and sequester the base.

While standard Buchwald-Hartwig conditions often fail with free acids, modern ligand design allows for two distinct strategies:

-

Protocol A (Direct Coupling): Utilizes LiHMDS as a soluble base with BrettPhos/RuPhos precatalysts to couple the free acid directly. This is the most efficient route for medicinal chemistry (milligram to gram scale).

-

Protocol B (Protection Strategy): A robust, scalable 3-step sequence (Esterification

Coupling

Strategic Workflow & Decision Tree

The following diagram outlines the decision logic for selecting the appropriate protocol based on scale and available reagents.

Figure 1: Strategic decision tree for the amination of halothiophene carboxylic acids.

Protocol A: Direct Coupling of the Free Acid

Rationale:

Direct coupling avoids two synthetic steps. The key is using LiHMDS (Lithium bis(trimethylsilyl)amide) . Unlike carbonate bases, LiHMDS is soluble in organic solvents (THF/Toluene) and sufficiently strong (

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (0.02 – 0.05 equiv).

-

Base: LiHMDS (1.0 M in THF) (3.5 equiv ). Note: Excess is required to neutralize the acid and deprotonate the amine.

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

-

Inertion: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.

-

Charging: Add the thiophene substrate (1.0 equiv), the amine (1.2 equiv), and the Pd-G3 precatalyst (2-5 mol%) to the vial.

-

Critical: Do not add the base yet.

-

-

Solvation: Seal the vial and purge with inert gas. Add anhydrous THF (concentration ~0.2 M).

-

Deprotonation (The "Base Trick"): Dropwise add LiHMDS solution (3.5 equiv) at room temperature.

-

Observation: You may observe a slight exotherm or precipitate formation (lithium carboxylate). This is normal.

-

-

Reaction: Heat the mixture to 65–80 °C for 4–12 hours. Monitor by LCMS.

-

Endpoint: Look for the disappearance of the starting bromide.

-

-

Quench & Workup: Cool to RT. Quench carefully with 1M HCl (to pH ~3-4) to protonate the carboxylate product. Extract with EtOAc (3x).

-

Purification: The product will be in the organic layer (as the free acid). Dry over Na2SO4 and purify via reverse-phase chromatography (C18) using Water/Acetonitrile (+0.1% Formic Acid).

Protocol B: The "Protection-First" Strategy

Rationale: If the direct coupling fails due to steric crowding or specific amine incompatibility, the methyl ester intermediate is the industry standard. It removes the acidic proton and improves solubility.

Step 1: Methyl Ester Formation

-

Method: Dissolve substrate in MeOH. Add catalytic H2SO4 (5 mol%) or SOCl2 (1.1 equiv) dropwise at 0°C. Reflux for 2 hours.

-

Workup: Concentrate, neutralize with sat. NaHCO3, extract with EtOAc.

-

Yield Target: >95%.

Step 2: Buchwald-Hartwig Coupling of the Ester

This step uses "Standard" Buchwald conditions, which are milder than Protocol A.

Reagents:

-

Substrate: Methyl 5-bromo-4-methoxythiophene-3-carboxylate (1.0 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%) + Xantphos (10 mol%) OR Pd(dppf)Cl2 (5 mol%).

-

Base: Cs2CO3 (2.0 equiv) or K3PO4 (2.0 equiv).

-

Solvent: 1,4-Dioxane or Toluene (0.2 M).

Procedure:

-

Combine ester, amine (1.2 equiv), base, and ligand/catalyst in a reaction vessel.

-

Purge with Argon for 5 minutes.

-

Add solvent (degassed).

-

Heat to 90–100 °C for 12–16 hours.

-

Workup: Filter through Celite to remove insolubles. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

Step 3: Hydrolysis

-

Method: Dissolve the coupled ester in THF/Water (3:1). Add LiOH (3.0 equiv). Stir at RT or 40°C until conversion is complete.

-

Isolation: Acidify to pH 3 with 1M HCl. The amino-acid product usually precipitates or can be extracted into EtOAc.

Comparative Data & Troubleshooting

| Variable | Protocol A (Direct) | Protocol B (Protected) |

| Step Count | 1 Step | 3 Steps |

| Reagent Cost | High (LiHMDS, BrettPhos) | Low/Medium (Cs2CO3, Xantphos) |

| Functional Group Tolerance | Moderate (Base sensitive groups like esters/ketones may degrade) | High (Mild bases used) |

| Purification | Difficult (Polar free acid) | Easy (Non-polar ester intermediate) |

| Thiophene Poisoning Risk | Low (G3 precatalysts are highly active) | Moderate (Requires good ligand choice) |

Troubleshooting Guide:

-

Problem: Low conversion, starting material remains.

-

Cause: Catalyst poisoning by the thiophene sulfur.

-

Solution: Switch to Pd2(dba)3 + BrettPhos (pre-mix for 30 mins at 60°C before adding substrate) or increase catalyst loading to 10 mol%.

-

-

Problem: Debromination (Reduction of C-Br bond).

-

Cause: Hydride source present or reaction too hot.

-

Solution: Ensure solvent is anhydrous. Switch solvent from THF to Toluene. Lower temperature to 60°C.

-

-

Problem: Product stuck in aqueous layer during workup.

-

Cause: The amino-acid is zwitterionic.

-

Solution: Adjust pH to the isoelectric point (usually pH 4-5) to maximize precipitation. Use n-Butanol for extraction if necessary.

-

References

-

Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). "Pd-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development." Chemical Science, 2(1), 27-50.

-

Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. (Describes BrettPhos utility).

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 34(12), 1348-1350. (Foundational LiHMDS usage).

-

Hartwig, J. F. (2010).[1] "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books. (Mechanistic grounding on thiophene poisoning).

Sources

The Emerging Role of 5-Bromo-4-methoxythiophene-3-carboxylic acid in Advanced Organic Electronics: A Guide for Researchers

The field of organic electronics is in a perpetual state of innovation, driven by the quest for novel materials that offer enhanced performance, processability, and functionality. Within the diverse family of organic semiconductors, thiophene-based molecules have garnered significant attention due to their excellent charge transport properties and environmental stability.[1] This guide focuses on a promising, yet relatively unexplored, building block: 5-Bromo-4-methoxythiophene-3-carboxylic acid . We will delve into its potential applications, provide detailed hypothetical protocols for its use, and offer insights grounded in the established chemistry of similar compounds.

While direct, published applications of this compound in organic electronic devices are not yet widespread, its molecular architecture—featuring a reactive bromine atom, an electron-donating methoxy group, and a versatile carboxylic acid handle—makes it a highly attractive candidate for the synthesis of advanced functional polymers. This document serves as a forward-looking guide for researchers, providing a scientifically grounded starting point for exploring the potential of this intriguing molecule.

Core Molecular Attributes and Synthetic Potential

This compound is a substituted thiophene with the chemical formula C₆H₅BrO₃S.[2] Its key structural features are pivotal to its potential applications in organic electronics:

-

5-Bromo Position: The bromine atom serves as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerization. This enables the incorporation of the thiophene unit into a larger conjugated polymer backbone, which is essential for charge transport.

-

4-Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the resulting polymer, potentially raising the Highest Occupied Molecular Orbital (HOMO) energy level. This can be advantageous for tuning the bandgap and improving charge injection from electrodes in devices.

-

3-Carboxylic Acid Group: This functional group offers several strategic advantages. It can be used to enhance solubility, enabling solution-based processing of the final polymer. Furthermore, it can serve as an anchoring group for attachment to metal oxide surfaces (e.g., in dye-sensitized solar cells or as a surface modifier for electrodes) or for post-polymerization functionalization to introduce other desired properties.

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 162848-23-9 | [2] |

| Molecular Formula | C₆H₅BrO₃S | [2] |

| Molecular Weight | 237.07 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | COC1=C(Br)SC=C1C(O)=O | [2] |

Hypothetical Application in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics.[3] A polymer derived from this compound could potentially be utilized as the active semiconductor layer in an OFET. The carboxylic acid side chain could provide solubility for solution-based deposition methods like spin-coating or inkjet printing, which are desirable for low-cost, large-area fabrication.

Proposed Polymer Synthesis: Suzuki Cross-Coupling

A plausible route to a soluble, conjugated polymer is through a Suzuki cross-coupling reaction. This would involve the polymerization of a dibromo-derivative of the monomer with a suitable bis(boronic ester) comonomer.

Diagram of Proposed Polymerization Workflow

Sources

Application Notes & Protocols: Strategic Derivatization of 5-Bromo-4-methoxythiophene-3-carboxylic Acid

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 5-Bromo-4-methoxythiophene-3-carboxylic acid, a versatile heterocyclic building block pivotal in medicinal chemistry and materials science. We will explore the molecule's dual reactivity at the carboxylic acid and the C5-bromo positions, offering detailed, field-proven protocols for esterification, amidation, and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira). The causality behind experimental choices, self-validating protocol design, and advanced visualization of workflows are central to this guide, aimed at empowering researchers in drug development and synthetic chemistry.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound is a highly valuable scaffold in modern organic synthesis. Its structure incorporates a thiophene ring, a core moiety in numerous pharmacologically active compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The thiophene nucleus is often considered a bioisostere of a benzene ring, offering similar physicochemical properties while presenting unique opportunities for drug-receptor interactions.[1][4]

The strategic utility of this specific molecule lies in its two distinct and orthogonally reactive functional groups:

-

The Carboxylic Acid (-COOH) at C3: This group is a classical handle for forming esters and amides, allowing for the introduction of diverse side chains to modulate solubility, polarity, and biological target engagement.

-

The Bromo (-Br) group at C5: This halogen atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.

This dual functionality allows for a modular approach to library synthesis, making it an ideal starting material for generating novel chemical entities.

Derivatization via the Carboxylic Acid Functionality

The carboxylic acid group is readily activated for nucleophilic acyl substitution. Standard coupling reagents are employed to facilitate the formation of esters and amides under mild conditions, which is crucial for preserving the integrity of the substituted thiophene ring.

Protocol: Steglich Esterification

Steglich esterification is a powerful method that uses a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, with a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.[5][6] This method is advantageous for its mild conditions and its effectiveness even with sterically demanding alcohols.[5]

Causality of Reagent Choice:

-

DCC: Acts as a dehydrating agent, activating the carboxylate by forming a highly reactive O-acylisourea intermediate.

-

DMAP: Serves as a superior acyl transfer catalyst compared to the alcohol nucleophile, forming a more reactive DMAP-acylpyridinium intermediate, which dramatically increases the reaction rate and suppresses side product formation.[6]

Step-by-Step Protocol:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Addition of Alcohol & Catalyst: Add the desired alcohol (1.1 eq) followed by DMAP (0.1 eq). Stir the solution at room temperature for 10 minutes.

-

Activation: Cool the mixture to 0 °C using an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 5-10 minutes.[5][6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold DCM.

-

Purification: Combine the filtrates and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel.

Data Presentation: Representative Esters

| Alcohol Substrate | Product Name | Typical Yield (%) | Notes |

| Methanol | Methyl 5-Bromo-4-methoxythiophene-3-carboxylate | 90-98% | Standard, unhindered alcohol. |

| Isopropanol | Isopropyl 5-Bromo-4-methoxythiophene-3-carboxylate | 85-95% | Demonstrates efficacy with secondary alcohols. |

| Benzyl Alcohol | Benzyl 5-Bromo-4-methoxythiophene-3-carboxylate | 88-96% | Useful for introducing aromatic moieties. |

| 2-Phenylethanol | Phenethyl 5-Bromo-4-methoxythiophene-3-carboxylate | 80-90% | Relevant for spasmolytic activity studies.[7] |

Experimental Workflow: Steglich Esterification

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling Optimization for 5-Bromo-4-methoxythiophene-3-carboxylic Acid

Topic: Base Selection & Reaction Optimization Target Substrate: 5-Bromo-4-methoxythiophene-3-carboxylic acid Document ID: TSC-2026-THIO-05

Executive Summary: The "Dual-Personality" Substrate

Working with This compound presents a classic "dual-personality" challenge in palladium catalysis. You are attempting to cross-couple a halide (C-5 position) while managing a free carboxylic acid (C-3 position) and a steric/electronic modifier (C-4 methoxy).

Most failures with this substrate stem from treating it like a simple aryl halide. Successful coupling requires a base selection strategy that addresses three competing factors:

-

Solubility: The free acid forms insoluble salts in pure organic solvents.

-

Catalyst Poisoning: The carboxylate can coordinate to Pd(II), arresting the catalytic cycle.

-

Protodecarboxylation: Thiophene-3-carboxylic acids are prone to losing

under thermal stress, especially if the C-2 position is unsubstituted.

This guide provides the troubleshooting logic and validated protocols to navigate these risks.

Troubleshooting Guide: The "Free Acid" Paradox

Issue: Reaction Stalls with < 10% Conversion

Symptom: Starting material remains unconsumed; black Pd precipitates early. Root Cause: "Base Starvation" or "Phase Separation."

Standard Suzuki protocols (1.5 – 2.0 eq. base) fail here. The first equivalent of base is immediately consumed to deprotonate the carboxylic acid (

Corrective Action:

-

Stoichiometry: Increase base load to 3.0 – 3.5 equivalents .

-

Solvent System: Switch to a biphasic system (1,4-Dioxane/Water or DMF/Water ) to solvate the carboxylate salt.

Issue: The "Missing Carboxyl" Mystery (Protodecarboxylation)

Symptom: Mass spec shows a product mass of [Expected Product – 44 Da].

Root Cause: Thermal decarboxylation. Thiophene-3-carboxylic acids are inherently unstable at high temperatures (

Corrective Action:

-

Avoid Coinage Metals: Do NOT use Copper (Cu) or Silver (Ag) salts (often used in "Liebeskind-Srogl" or specific decarboxylative couplings). These catalyze

loss.[1] -

Temperature Control: Cap reaction temperature at 80°C .

-

Base Choice: Switch from Carbonates to Phosphates (

).

Visualizing the Decision Matrix

The following logic flow helps you select the correct optimization path based on your initial screening results.

Figure 1: Decision matrix for optimizing reaction conditions based on substrate constraints and observed side-reactions.

Validated Protocols

Protocol A: Aqueous Suzuki-Miyaura (Direct Acid Coupling)

Best for: Rapid screening when esterification/hydrolysis steps are undesirable.

Mechanism: Uses water to solubilize the thiophene-carboxylate intermediate while

| Component | Equivalents | Role |

| Substrate | 1.0 | 5-Bromo-4-methoxythiophene-3-COOH |

| Boronic Acid | 1.2 – 1.5 | Coupling partner |

| Catalyst | 5 mol% | |

| Base | 3.5 | |

| Solvent | [0.2 M] | 1,4-Dioxane : Water (4:1 ratio) |

Step-by-Step:

-

Charge reaction vial with Substrate, Boronic Acid, Base, and Catalyst.

-

Evacuate and backfill with Argon (

). -

Add degassed Dioxane/Water mixture.

-

Heat to 80°C (Do not exceed 90°C to prevent decarboxylation).

-

Monitor by LCMS. Note: The product will be in the aqueous layer at high pH. Acidify a small aliquot to pH 3 before extracting for LCMS analysis.

Protocol B: The "Safety First" Ester Route

Best for: Scale-up (>5g) or when the free acid fails to convert.

If Protocol A yields <40%, protect the acid. The methyl or pentyl ester significantly alters the solubility profile, allowing standard anhydrous conditions.

-

Protection: Reflux substrate in MeOH with

(cat.) -

Coupling: Use

(2.0 eq) in Toluene/EtOH with -

Deprotection: LiOH in THF/Water (RT).

Frequently Asked Questions (FAQ)

Q: Can I use organic bases like Triethylamine (

Q: Why is the 4-methoxy group a problem? A: It exerts two effects:

-

Electronic: As an electron-donating group (EDG), it increases electron density at the C-5 bromine, making the C-Br bond stronger and harder for the Palladium to break (slower Oxidative Addition).

-

Steric: Being ortho to the bromine, it creates steric bulk that hinders the approach of the Palladium complex. Tip: If conversion is low, switch to a catalyst with smaller, electron-rich ligands like SPhos-Pd-G2.

Q: My product is 2-methoxy-5-arylthiophene. Where did the acid go? A: You suffered Protodecarboxylation . This typically happens if the reaction temperature is too high (>100°C) or if you used a Copper co-catalyst. Thiophene-3-carboxylic acids are chemically related to benzoic acids but are more prone to thermal decarboxylation due to the electron-rich nature of the heterocycle [2].

References

-

BenchChem. (2025).[2] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from

-

Patra, T., et al. (2015).[1] Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids. Royal Society of Chemistry. Retrieved from

-

N.A. (2023).[3] Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Arabian Journal of Chemistry. Retrieved from

Sources

Debromination of "5-Bromo-4-methoxythiophene-3-carboxylic acid" during reaction

Topic: Troubleshooting Debromination of 5-Bromo-4-methoxythiophene-3-carboxylic acid

Executive Summary & Diagnostic Context

You are likely accessing this guide because you are observing the formation of 4-methoxythiophene-3-carboxylic acid (the debrominated byproduct) instead of your desired cross-coupled or functionalized product.

This compound presents a unique synthetic challenge due to the "Push-Pull" electronic synergy:

-

The Methoxy Group (C4): A strong electron-donating group (EDG) that activates the C5 position, making the C-Br bond more susceptible to oxidative addition by Palladium, but also increasing the basicity of the thienyl ring.

-

The Carboxylic Acid (C3): An acidic moiety that, if not properly managed, acts as an internal proton source or catalyst poison, leading to protodebromination (hydrodehalogenation).

This guide provides the causality analysis and validated protocols to suppress this side reaction in Metal-Catalyzed Cross-Couplings (Suzuki-Miyaura) and Lithium-Halogen Exchange workflows.

Diagnostic Workflow: Identifying the Failure Mode

Before altering conditions, confirm the pathway of failure using this logic tree.

Figure 1: Diagnostic logic to distinguish between protodebromination and other side reactions.

Root Cause Analysis: The Mechanics of Failure

Scenario A: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

In Suzuki couplings, debromination occurs via a Palladium-Hydride (Pd-H) intermediate.

-

Mechanism: The catalytic cycle begins with oxidative addition of the Ar-Br to Pd(0). If the transmetallation step (reaction with boronic acid) is slow, the Ar-Pd-Br species can undergo β-hydride elimination from ligands or react with alcohols/water in the solvent, forming Ar-Pd-H. Reductive elimination then yields the debrominated arene (Ar-H).

-

Specific Risk for your Compound: The C3-Carboxylic acid can protonate the Pd-intermediate directly if not fully deprotonated, or the 4-methoxy group can destabilize the intermediate, favoring the faster reductive elimination of H over the bulky aryl group.

Scenario B: Lithium-Halogen Exchange

-

Mechanism: You treat the bromide with n-BuLi to generate the thienyl-lithium species.

-

The Failure: The generated thienyl-lithium is highly basic. If the C3-COOH proton is not completely removed (requiring 2 equivalents of base) or if there is trace moisture, the thienyl-lithium instantly grabs a proton.

-

Result: You isolate the debrominated thiophene acid.[1]

Validated Troubleshooting Protocols

Protocol A: Suppressing Debromination in Suzuki Coupling

Applicability: When reacting this compound with Boronic Acids.

The Fix: Switch to a non-protic, anhydrous system and protect the acid if possible.

| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Rationale |

| Solvent | MeOH, EtOH, DME/Water | Anhydrous Toluene/Dioxane (10:1) | Eliminates alcohol as a hydride source. |

| Base | Na₂CO₃ (aq), K₂CO₃ | K₃PO₄ (anhydrous) or CsF | Removes water; Phosphate buffers the pH effectively in organic media. |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂[2] · DCM | Bidentate ligands (dppf) stabilize the Pd-intermediate, preventing β-hydride elimination [1]. |

| Substrate | Free Acid (COOH) | Methyl Ester (COOMe) | Esterification prevents acidic proton interference. Hydrolyze after coupling. |

Step-by-Step Optimization:

-

Protection (Highly Recommended): Convert the carboxylic acid to the methyl ester using MeOH/H₂SO₄ or TMS-diazomethane. This removes the acidic proton that kills the catalyst.

-

Degassing: Oxygen promotes homocoupling, which competes with the main cycle. Sparge solvents with Argon for 20 mins.

-

Stoichiometry: Use 1.0 eq Bromide : 1.2 eq Boronic Acid : 3.0 eq Base.

-

Temperature: Lower the temperature. Run at 60-70°C instead of reflux. High heat favors the higher-energy activation of debromination pathways [2].

Protocol B: Successful Lithiation (Lithium-Halogen Exchange)

Applicability: Introducing an electrophile (aldehyde, ketone, etc.) at the C5 position.

The Fix: "Double Deprotonation" or "Protection First".

Method 1: The Protection Route (Preferred)

-

Protect: Convert C3-COOH to an oxazoline or a bulky ester (e.g., t-Butyl ester) to prevent nucleophilic attack on the carbonyl.

-

Exchange: Use t-BuLi (2 eq) at -78°C in THF.

-

Quench: Add electrophile immediately.

Method 2: The "Salt" Route (If you must use the free acid)

-

Theory: You must consume the COOH proton before attacking the Br.

-

Procedure:

-

Dissolve substrate in dry THF at -78°C.

-

Add 1.1 eq of NaH or n-BuLi to form the carboxylate salt (COOLi). Stir 15 min.

-

Add 1.1 eq of n-BuLi (or t-BuLi) to perform the Li-Halogen exchange at C5.

-

Critical: The resulting dianion is extremely basic. Ensure the electrophile is added strictly at -78°C.

-

Note: This method often fails due to solubility issues of the dianion. Method 1 is superior.

-

Frequently Asked Questions (FAQs)

Q1: Can I just add more catalyst to outcompete the debromination? A: No. Adding more catalyst often increases the concentration of active Pd species that can enter the degradation cycle. Instead, increase the concentration of the Boronic Acid (to speed up transmetallation) and reduce the reaction time.

Q2: Why does the mass spec show an M+2 peak for the byproduct? A: If you see M+2 relative to the debrominated mass, you might be seeing homocoupling (dimerization) or incorporation of a solvent fragment. However, a clean loss of 79/81 amu (Br) and gain of 1 amu (H) confirms hydrodehalogenation.

Q3: I cannot protect the acid due to downstream stability issues. What is my best shot for Suzuki? A: Use Water-Soluble Palladium Catalysts (e.g., Pd(dtbpf)Cl₂) in a buffered aqueous system (Water/Acetonitrile 1:1 with NaHCO₃). The rapid kinetics of these modern catalysts can outpace the decomposition pathways. However, keep the temperature below 60°C.

References

-

BenchChem. (2025).[3] Preventing debromination during reactions with 3,4-Dibromothiophene: Troubleshooting Guide. Retrieved from

-

Bach, T., et al. (2015). Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes. Chemistry – A European Journal. Retrieved from

-